molecular formula C13H11ClN2O3 B5139717 N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride

N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride

Cat. No. B5139717
M. Wt: 278.69 g/mol
InChI Key: FYLMQFWBVPFFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, also known as PBD-150, is a chemical compound that has been studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and proliferation, DNA repair, and apoptosis.

Mechanism of Action

N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which in turn disrupts the cellular processes that rely on CK2 activity.
Biochemical and Physiological Effects:
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2 activity, N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride in lab experiments is its potency and selectivity for CK2. This allows researchers to specifically target this enzyme and study its role in various cellular processes. However, one limitation of using N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride. One area of interest is the development of new cancer therapies based on the inhibition of CK2 activity. Another area of interest is the study of CK2's role in other cellular processes, such as DNA repair and protein synthesis. Additionally, further research may be needed to fully understand the potential toxic effects of N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride and how these can be mitigated in future studies.

Synthesis Methods

N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound has been described in detail in several scientific publications, and involves the use of specialized laboratory equipment and techniques.

Scientific Research Applications

N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of particular interest is cancer research, as CK2 has been shown to be overexpressed in many types of cancer cells. N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3.ClH/c16-13(15-12-3-1-2-6-14-12)9-4-5-10-11(7-9)18-8-17-10;/h1-7H,8H2,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLMQFWBVPFFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride

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